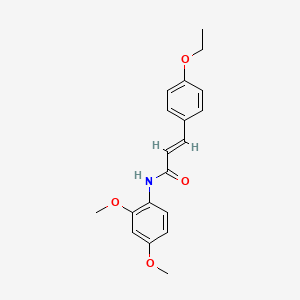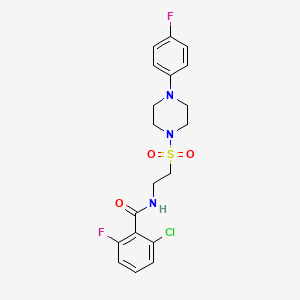![molecular formula C11H13N3OS B2410449 5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine CAS No. 2175978-90-0](/img/structure/B2410449.png)
5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities and synthetic utility.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Mode of Action
It is known that electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been found to exhibit diverse pharmacological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The tunable photophysical properties of pyrazolo[1,5-a]pyrimidines suggest that they may have favorable bioavailability.
Result of Action
Pyrazolo[1,5-a]pyrimidines have been found to exhibit diverse pharmacological activities , suggesting that they may have a range of molecular and cellular effects.
Action Environment
It is known that the stability of pyrazolo[1,5-a]pyrimidines under exposure to extreme ph has been studied , suggesting that pH may be an important environmental factor influencing their action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The thiolan-3-yloxy group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine: can undergo various chemical reactions, including:
Oxidation: : Converting the thiol group to a sulfonic acid or sulfoxide.
Reduction: : Reducing the pyrazolo[1,5-a]pyrimidine core to simpler derivatives.
Substitution: : Replacing the thiolan-3-yloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles like amines or halides under appropriate conditions.
Major Products Formed
Oxidation: : Sulfonic acids, sulfoxides.
Reduction: : Reduced pyrazolo[1,5-a]pyrimidines.
Substitution: : Derivatives with different functional groups.
Scientific Research Applications
5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine: has shown potential in various scientific research areas:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Investigated for its biological activity, including potential antimicrobial properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine: is unique due to its specific structural features and potential applications. Similar compounds include other pyrazolo[1,5-a]pyrimidines and thiol derivatives, but this compound stands out for its particular combination of properties.
List of Similar Compounds
Pyrazolo[1,5-a]pyrimidines: : Various derivatives with different substituents.
Thiol derivatives: : Compounds containing thiol groups in different chemical environments.
Properties
IUPAC Name |
5-methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8-6-11(15-9-3-5-16-7-9)14-10(13-8)2-4-12-14/h2,4,6,9H,3,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTQTDBGEOQIGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)OC3CCSC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-ethoxyphenyl)methanimidamide](/img/structure/B2410371.png)


![N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2410377.png)


![(E)-4-(2H-1,3-benzodioxol-5-yl)-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2410383.png)




![N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2410389.png)
